(R)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride
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Overview
Description
(R)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C14H12N2O·2HCl and a molecular weight of 297.18 g/mol. It is a versatile small molecule scaffold used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of benzofuran-2-ylmethanamine with pyridin-3-yl chloride under specific reaction conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced chemical reactors and purification techniques to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: (R)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of benzofuran-2-yl(pyridin-3-yl)methanone.
Reduction: Formation of benzofuran-2-yl(pyridin-3-yl)methanamine.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
The compound is widely used in scientific research due to its unique chemical properties and versatility. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and as a reagent in various chemical reactions. Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used to study molecular interactions, develop new drugs, and synthesize complex organic molecules.
Mechanism of Action
The mechanism by which (R)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or other biological targets, leading to various biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(R)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride is unique in its chemical structure and properties compared to other similar compounds. Some similar compounds include:
Benzofuran-2-ylmethanamine
Pyridin-3-ylmethanamine
Other benzofuran derivatives
These compounds share structural similarities but differ in their functional groups and biological activities, making this compound distinct in its applications and effects.
Properties
IUPAC Name |
(R)-1-benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.2ClH/c15-14(11-5-3-7-16-9-11)13-8-10-4-1-2-6-12(10)17-13;;/h1-9,14H,15H2;2*1H/t14-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKXGAAMJOMUQC-FMOMHUKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@@H](C3=CN=CC=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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